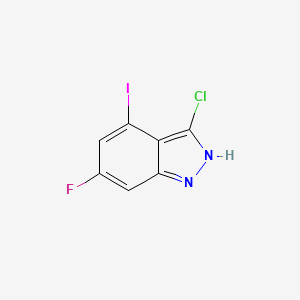

3-Chloro-6-fluoro-4-iodoindazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-fluoro-4-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIN2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWGNDMWZGBNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288940 | |

| Record name | 3-Chloro-6-fluoro-4-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887567-88-6 | |

| Record name | 3-Chloro-6-fluoro-4-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-fluoro-4-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 6 Fluoro 4 Iodoindazole

Advanced Synthetic Routes to the Indazole Core Structure

The construction of the indazole nucleus is a foundational step in the synthesis of the target compound. Modern organic synthesis offers a variety of strategic approaches to form this bicyclic heterocycle.

Annulation and cyclization reactions are the cornerstones of indazole synthesis, typically involving the formation of the crucial N-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) scaffold. Several classical and contemporary methods are utilized.

One prominent strategy is the [3+2] annulation , which constructs the indazole skeleton from two components. This can involve the reaction of arynes with hydrazone derivatives. organic-chemistry.org For instance, o-(trimethylsilyl)aryl triflates can serve as aryne precursors, which then undergo a [3+2] cycloaddition with various diazo compounds in the presence of a fluoride (B91410) source like CsF, yielding a wide range of substituted indazoles under mild conditions. organic-chemistry.org

Another powerful approach is intramolecular cyclization . This often begins with an ortho-substituted benzene ring bearing nitrogen-containing side chains. For example, reductive cyclization of o-nitro-ketoximes or o-nitrobenzaldehydes are established methods. chemicalbook.comresearchgate.net More recent developments include transition-metal-catalyzed C-H amination reactions. Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides an efficient route to 1H-indazoles. nih.gov Similarly, silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones has been shown to be effective for creating 3-substituted indazoles. acs.orgacs.org

The table below summarizes key cyclization strategies for forming the indazole core.

| Cyclization Strategy | Key Precursors | Typical Reagents/Catalysts | Description |

|---|---|---|---|

| [3+2] Annulation/Cycloaddition | Arynes and Diazo Compounds/Hydrazones | CsF, TBAF | Involves the reaction of a three-atom component (aryne) with a two-atom component (diazo/hydrazone) to form the five-membered pyrazole ring. organic-chemistry.org |

| Intramolecular Reductive Cyclization | o-Nitroaldehydes, o-Nitroketones | Reducing agents (e.g., SnCl2, H2/Pd-C), Base | A nitro group is reduced to an amino group, which then condenses with a neighboring carbonyl or related functional group to form the pyrazole ring. chemicalbook.com |

| Intramolecular C-H Amination | Arylhydrazones, Aminohydrazones | Pd(OAc)2, AgNTf2, Cu(OAc)2 | A transition metal catalyzes the formation of a nitrogen-carbon bond between a hydrazine (B178648) nitrogen and an aryl C-H bond to close the ring. nih.govacs.org |

| N-N Bond-Forming Oxidative Cyclization | 2-Aminomethyl-phenylamines | Oxidizing agents | Forms the N-N bond directly through an oxidative process from precursors containing two suitably positioned nitrogen functionalities. organic-chemistry.org |

The synthesis of 3-chloro-6-fluoro-4-iodoindazole fundamentally relies on starting with precursors that already contain some of the required substituents, particularly the fluorine atom. The introduction of fluorine onto an aromatic ring is often best accomplished early in the synthetic sequence.

A common strategy for synthesizing a 6-fluoroindazole derivative is to begin with a commercially available fluorinated benzene compound, such as 3-chloro-4-fluoroaniline (B193440) or 2,4-difluorobenzoyl derivatives. google.comgoogle.com For instance, 3-chloro-4-fluoronitrobenzene (B104753) can serve as a versatile starting material. google.com This precursor can undergo reduction of the nitro group to an amine, which is a key functional group for subsequent cyclization reactions to form the indazole ring.

Functional group interconversions are critical for transforming these precursors into substrates suitable for cyclization. Key transformations include:

Nitration and Reduction: Introducing a nitro group ortho to an activating group, followed by its reduction to an amine (e.g., using SnCl₂ or catalytic hydrogenation), creates the necessary aniline (B41778) moiety for indazole formation.

Diazotization: An aniline precursor can be converted into a diazonium salt, which can then be used in various cyclization reactions.

Halogenation: Introducing other halogens onto the benzene ring precursor before cyclization can be a viable strategy, although controlling the regiochemistry can be challenging.

For the target compound, a plausible precursor would be a derivative of 4-fluoroaniline (B128567) or 4-fluorotoluene, which is then further functionalized with chloro and iodo groups either before or after the indazole ring formation.

Regioselective Halogenation Strategies for this compound Synthesis

With the 6-fluoroindazole core (or a suitable precursor) in hand, the next critical phase is the regioselective introduction of the chlorine and iodine atoms at the C3 and C4 positions, respectively. The inherent electronic properties of the indazole ring typically direct electrophilic substitution to the C3, C5, and C7 positions. Therefore, functionalizing the C4 position often requires specialized strategies like directed C-H activation.

The chlorination at the C3 position is generally straightforward. The C3 position of the indazole ring is electron-rich and most susceptible to electrophilic attack. Direct chlorination can be readily achieved using standard chlorinating agents such as N-chlorosuccinimide (NCS) in a suitable solvent. rsc.orgresearchgate.netgoogle.com

To overcome the natural reactivity patterns of the indazole ring and achieve substitution at less favored positions like C4, directed C-H halogenation has emerged as a powerful tool. This approach utilizes a directing group, temporarily installed on the molecule (often at the N1 or N2 position), to guide a metal catalyst to a specific, proximate C-H bond for functionalization.

Direct iodination of an indazole at the C4 position is challenging via standard electrophilic substitution. A directed C-H activation strategy is often necessary. Palladium-catalyzed C-H iodination using a weakly coordinating auxiliary, such as an amide group attached to the indazole nitrogen, has proven effective for the ortho-iodination of various heterocycles. nih.gov

In this protocol, a directing group (e.g., an isonicotinic amide) installed at the N1 position of the indazole ring can direct a Pd(II) catalyst to the C7-H bond. To achieve C4 iodination, a directing group would need to be positioned to favor proximity to the C4-H bond. The reaction typically employs molecular iodine (I₂) as the sole oxidant and a salt like cesium acetate (B1210297) (CsOAc) to facilitate the catalytic cycle. nih.gov This method is highly valuable as it allows for the installation of an iodine atom at a specific position, which can then serve as a handle for further cross-coupling reactions.

The general conditions for such a directed iodination are summarized below.

| Component | Typical Reagent/Condition | Function |

|---|---|---|

| Substrate | N-protected Indazole (with directing group) | The molecule to be iodinated. |

| Catalyst | Pd(OAc)2 (Palladium(II) acetate) | Activates the C-H bond under the guidance of the directing group. nih.gov |

| Iodine Source | I2 (Molecular Iodine) | Provides the iodine atom and acts as the oxidant. nih.gov |

| Additive | CsOAc (Cesium Acetate) | Acts as an iodide scavenger to promote catalyst turnover. nih.gov |

| Solvent | N-methylformamide (NMF) or DMSO | Provides the reaction medium. nih.gov |

While direct C-H fluorination methods exist, they are most commonly reported for the C3 position of the indazole ring using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org Achieving regioselective C-H fluorination at the C6 position of an unsubstituted indazole is synthetically challenging and not a commonly employed route.

The most practical and established method for producing a 6-fluoroindazole is to incorporate the fluorine atom at the precursor stage. This involves starting the entire synthesis with a benzene derivative that is already fluorinated at the position that will become C6 of the indazole ring. For example, a cyclization reaction starting from a precursor like 4-fluoro-2-aminobenzonitrile would directly yield a 6-fluoroindazole scaffold. This "substrate-control" approach bypasses the difficulties of regioselective fluorination on the pre-formed heterocycle and is the standard industrial and laboratory strategy. Copper-catalyzed methods for directed C-H fluorination of arenes have been developed, but their application to the specific C6 position of indazole is not well-documented and would require significant optimization. nih.govacs.org

Therefore, the synthesis of this compound would most logically proceed by first synthesizing a 6-fluoroindazole core, followed by regioselective chlorination at C3 and a directed iodination at C4.

Directed C-H Halogenation Protocols

Chlorination at the 3-Position

The introduction of a chlorine atom at the 3-position of the indazole ring is a key synthetic step. This transformation is often accomplished using a chlorinating agent such as N-chlorosuccinimide (NCS). nih.govchim.it The reaction conditions, including the choice of solvent and temperature, can be optimized to achieve high yields. For instance, the use of ethanol (B145695) or water as a solvent at temperatures ranging from 50°C to 95°C has been reported to be effective for the chlorination of 2H-indazoles. nih.gov The reactivity of the indazole substrate, influenced by existing substituents, plays a significant role in the outcome of the chlorination reaction.

Mechanistic Investigations of Halogenation Reactions

Understanding the mechanism of halogenation reactions is crucial for controlling the regioselectivity and yield of the desired product. The halogenation of indazoles can proceed through different pathways, including electrophilic aromatic substitution. chim.it In the case of chlorination with NCS, the reaction is believed to involve an electrophilic attack of a chloronium ion equivalent on the electron-rich indazole ring.

Mechanistic studies often involve control experiments to elucidate the reaction pathway. For example, the use of radical scavengers can help determine if a reaction proceeds through a radical mechanism. nih.gov In some halogenation reactions of indazoles, it has been shown that the reaction is not a complete radical process. nih.gov The nature of the halogenating agent, the solvent, and the electronic properties of the indazole substrate all influence the reaction mechanism and the final product distribution. nih.govkfupm.edu.sa

Derivatization and Functionalization of this compound

Once synthesized, this compound can be further modified through various derivatization and functionalization reactions. These reactions allow for the introduction of new chemical moieties, which can modulate the compound's physical, chemical, and biological properties.

N-Functionalization: Alkylation and Acylation Studies

The nitrogen atoms of the indazole ring are common sites for functionalization, particularly through alkylation and acylation reactions. nih.gov These reactions lead to the formation of N-substituted indazole derivatives, which are prevalent in many therapeutic drugs. beilstein-journals.org

A significant challenge in the N-functionalization of indazoles is controlling the regioselectivity, as alkylation or acylation can occur at either the N1 or N2 position, leading to a mixture of isomers. nih.govbeilstein-journals.org The ratio of these isomers is influenced by several factors, including the reaction conditions (base, solvent, temperature) and the nature of the substituents on the indazole ring. nih.govbeilstein-journals.org

For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N1-alkylated isomer for a range of substituted indazoles. beilstein-journals.orgresearchgate.net Conversely, Mitsunobu conditions often lead to a preference for the N2-isomer. nih.govbeilstein-journals.org The choice of the alkylating or acylating agent also plays a crucial role in determining the regiochemical outcome. beilstein-journals.org

Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Indazoles

| Indazole Substituent | Base/Solvent | Alkylating Agent | N1:N2 Ratio | Reference |

| 3-Carboxymethyl | NaH/THF | Alkyl bromide | >99:1 | beilstein-journals.org |

| 3-tert-Butyl | NaH/THF | Alkyl bromide | >99:1 | beilstein-journals.org |

| 7-NO2 | NaH/THF | Alkyl bromide | 4:96 | beilstein-journals.org |

| 7-CO2Me | NaH/THF | Alkyl bromide | 4:96 | beilstein-journals.org |

| 5-Bromo-3-carboxylate | Cs2CO3/Dioxane | Methyl tosylate | >99:1 (N1) | beilstein-journals.org |

| 5-Bromo-3-carboxylate | DEAD, TPP/THF | Alcohols | >1:99 (N2) | beilstein-journals.org |

This table is interactive and allows for sorting and filtering of the data.

The presence and position of halogen substituents on the indazole ring can significantly impact the regioselectivity of N-alkylation. beilstein-journals.org Halogens are electron-withdrawing groups that can modulate the electron density at the N1 and N2 positions, thereby influencing their nucleophilicity.

Studies have shown that electron-withdrawing groups at the C7 position of the indazole ring, such as nitro or carboxylate groups, strongly favor the formation of the N2-alkylated product. beilstein-journals.orgresearchgate.net This is attributed to electronic effects that make the N2 atom more nucleophilic. Similarly, the chloro, fluoro, and iodo substituents in this compound are expected to exert electronic and steric effects that influence the N1/N2 regioselectivity during N-alkylation. The interplay of these effects can be complex, and the precise outcome often needs to be determined experimentally. Computational studies, such as DFT calculations, can also provide insights into the factors governing regioselectivity. nih.gov

Theoretical and Computational Investigations of 3 Chloro 6 Fluoro 4 Iodoindazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Chloro-6-fluoro-4-iodoindazole at the molecular level. These computational techniques offer a detailed picture of the electron distribution and orbital interactions, which govern the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to determine the optimized molecular geometry and relative stability of various isomers and tautomers of substituted indazoles. For this compound, DFT calculations, often using a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the ground state.

The calculated geometric parameters provide a foundational understanding of the steric and electronic effects of the halogen substituents on the indazole core. For instance, the bulky iodine atom at the 4-position is expected to cause some distortion in the planarity of the bicyclic system. The electron-withdrawing nature of the chlorine and fluorine atoms will also influence the bond lengths and charge distribution within the molecule. DFT calculations on similar halogenated heterocyclic systems have demonstrated that such substitutions can significantly affect the molecular geometry. beilstein-journals.orgcore.ac.uk

Illustrative Optimized Geometric Parameters for this compound (1H-tautomer) using DFT

| Parameter | Predicted Value |

| C3-Cl Bond Length | ~1.75 Å |

| C4-I Bond Length | ~2.10 Å |

| C6-F Bond Length | ~1.35 Å |

| N1-N2 Bond Length | ~1.38 Å |

| C-N-N Bond Angle | ~105-112° |

| C-C-C Bond Angles (Benzene Ring) | ~118-122° |

Note: These are representative values based on typical DFT calculations for similar halogenated indazoles and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO, as well as their spatial distribution, are crucial indicators of a molecule's ability to act as an electron donor or acceptor.

For this compound, DFT calculations can determine the energies of the HOMO and LUMO. The HOMO-LUMO energy gap (ΔE) is a significant parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO densities indicate the most probable sites for electrophilic and nucleophilic attack, respectively. In halogenated indazoles, the HOMO is often distributed over the π-system of the indazole ring, while the LUMO may be localized on the pyrazole (B372694) ring or influenced by the electron-withdrawing halogen substituents. nih.govrsc.org

Predicted FMO Properties for this compound

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Suggests moderate chemical stability |

Note: These values are illustrative and based on general findings for similar heterocyclic compounds.

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the hydrogen atom is attached to the N1 or N2 nitrogen of the pyrazole ring, respectively. researchgate.net The relative stability of these tautomers is influenced by the substitution pattern on the indazole core. Generally, the 1H-indazole is thermodynamically more stable than the 2H-indazole.

Computational studies using DFT can accurately predict the relative energies of the 1H- and 2H-tautomers of this compound. The presence of multiple halogen substituents can modulate the electronic environment of the nitrogen atoms, thereby affecting the energy difference between the tautomers. Understanding the tautomeric preference is crucial as it significantly impacts the molecule's chemical reactivity and biological interactions. beilstein-journals.org

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound involves studying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. While the indazole ring system is relatively rigid, substituents can have different orientations. For more complex derivatives, such as those with flexible side chains, mapping the potential energy surface (PES) can reveal the most stable conformers and the energy barriers between them. beilstein-journals.orgresearchgate.net For this compound itself, the primary conformational flexibility would be related to any potential out-of-plane distortions induced by the bulky iodine substituent. Computational methods can quantify the energetic cost of such distortions.

Spectroscopic Data Correlation via Computational Methods (e.g., NMR, IR, Mass Spectrometry Simulations for Structural Elucidation)

Computational chemistry plays a vital role in the interpretation of experimental spectroscopic data. By simulating spectra, researchers can assign signals to specific atoms or vibrational modes, aiding in structural elucidation.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, can confirm the structure of the synthesized compound and help in assigning the resonances, especially for complex molecules with many signals. nih.govbeilstein-journals.orgresearchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. The simulated IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as C-H, N-H, C=C, C-N, C-F, C-Cl, and C-I stretching and bending vibrations. nih.gov

Mass Spectrometry: While direct simulation of mass spectra is less common, computational methods can help in understanding fragmentation patterns observed in mass spectrometry by calculating the energies of potential fragment ions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways, identifying transition states, and calculating activation energies, researchers can gain a detailed understanding of how reactions proceed. nih.govacs.org

For example, in reactions such as nucleophilic substitution or cross-coupling, which are common for halogenated heterocycles, computational modeling can clarify the role of catalysts, the regioselectivity of the reaction, and the nature of the intermediates. chim.itnih.gov These insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Catalytic Cycle Modeling for Metal-Mediated Transformations

The halogen substituents on this compound, particularly the iodo group at the 4-position, make it a suitable candidate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.gov These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

The catalytic cycle of a Suzuki-Miyaura coupling reaction, typically catalyzed by a palladium complex, can be modeled using computational methods to understand the mechanism, identify key intermediates and transition states, and rationalize the observed reactivity and selectivity. The cycle generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comchemrxiv.org

Transmetalation: In this step, the organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex formed in the oxidative addition step, displacing the halide. youtube.comorganic-chemistry.org The presence of a base is crucial for activating the organoboron species. organic-chemistry.org

Reductive Elimination: This is the final step where the two organic groups on the palladium center couple to form the new C-C bond, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. youtube.com

Table 2: Hypothetical Relative Free Energies for a Suzuki-Miyaura Catalytic Cycle

This table provides a simplified and hypothetical energy profile for the key steps in a Suzuki-Miyaura coupling of a 4-iodoindazole derivative. The energies are relative to the starting materials (palladium catalyst and reactants).

| Step | Intermediate/Transition State | Hypothetical Relative Free Energy (kcal/mol) |

| Reactants | Pd(0)L2 + 4-Iodoindazole | 0 |

| Oxidative Addition TS | [L2Pd(4-Indazolyl)(I)]‡ | +18 |

| Oxidative Addition Product | Pd(II)(4-Indazolyl)(I)L2 | -5 |

| Transmetalation TS | [L2Pd(4-Indazolyl)(R-boronate)]‡ | +12 |

| Reductive Elimination TS | [L2Pd(4-Indazolyl)(R)]‡ | +20 |

| Products | Coupled Product + Pd(0)L2 | -25 |

Note: The values in this table are hypothetical and for illustrative purposes to explain the energetic landscape of a catalytic cycle. "TS" denotes a transition state, and "L" represents a ligand on the palladium catalyst. These values are not based on specific calculations for this compound.

Molecular Interactions and Biological Activity Mechanistic Perspectives of 3 Chloro 6 Fluoro 4 Iodoindazole

Structure-Activity Relationship (SAR) Studies of Halogenated Indazole Derivatives

SAR studies on halogenated indazole derivatives provide a framework for understanding how the identity and placement of halogens influence their biological effects. Indazole-containing compounds are recognized for their wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govmdpi.com The indazole nucleus is a key scaffold in medicinal chemistry, and its derivatives have been explored as inhibitors of various enzymes and receptors. nih.govnih.gov

The specific halogen atoms and their positions on the indazole ring are critical determinants of a molecule's interaction with its biological target. The electronegativity, size, and ability to form halogen bonds vary among chlorine, fluorine, and iodine, thereby influencing binding affinity and selectivity. For instance, in a series of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine derivatives, the combination of chloro, fluoro, and iodo substituents was found to be crucial for their activity.

The conformational flexibility and electronic landscape of a molecule are pivotal for its interaction with biological targets. The substitution of halogens on the indazole ring of 3-Chloro-6-fluoro-4-iodoindazole directly impacts these properties. The electronic effects of the chlorine, fluorine, and iodine atoms modulate the charge distribution across the indazole core, influencing its ability to participate in electrostatic interactions, hydrogen bonds, and π-stacking with amino acid residues in a protein's active site.

For example, studies on fluoroquinolone derivatives have shown that the presence and position of a fluorine atom can significantly affect their antibacterial activity by influencing their binding to DNA gyrase and topoisomerase IV. researchgate.net Similarly, the conformational preferences of the indazole ring and its substituents, governed by the steric and electronic properties of the halogens, determine the optimal orientation for binding. A bent geometry in some 3-chloro-6-nitro-1H-indazole derivatives has been proposed to influence their anti-leishmanial activities through interactions between the core and side chains. nih.gov These conformational and electronic factors are therefore critical in dictating the binding affinity and specificity of halogenated indazole derivatives for their respective biological targets.

Enzymatic Inhibition and Modulatory Mechanisms

The therapeutic potential of indazole derivatives often stems from their ability to inhibit or modulate the activity of specific enzymes. nih.gov Computational methods such as molecular docking and dynamics simulations have become indispensable tools for elucidating the mechanisms of this inhibition at an atomic level.

Molecular docking studies have been instrumental in predicting the binding modes of indazole derivatives with a range of enzymes. For instance, indazole-based compounds have been evaluated as inhibitors of kinases like Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR). nih.gov Furthermore, a series of 1H-indazole amide derivatives were designed and evaluated for their activity against extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism, has also been a target for indazole derivatives. nih.govnih.gov IDO1 is implicated in immune suppression in cancer, making its inhibitors promising therapeutic agents. nih.govnih.gov

In the context of parasitic diseases, trypanothione (B104310) reductase (TR), an enzyme essential for the survival of trypanosomatid parasites, has been a target for indazole-based inhibitors. nih.govnih.gov Molecular docking of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania infantum trypanothione reductase revealed stable binding within the enzyme's active site, highlighting the potential of this scaffold for developing anti-leishmanial agents. nih.gov Molecular dynamics simulations further confirmed the stability of the enzyme-inhibitor complex. nih.gov

Beyond predicting the binding pose, computational methods can provide detailed profiles of the interactions between a ligand and a protein. These profiles delineate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to binding. For 3-chloro-6-nitro-1H-indazole derivatives targeting trypanothione reductase, molecular docking revealed a network of both hydrophobic and hydrophilic interactions. nih.gov

Binding affinity predictions, often calculated using scoring functions in docking programs or more rigorous methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), provide a quantitative estimate of the binding strength. These predictions are crucial for prioritizing compounds for synthesis and experimental testing. The calculated binding free energies for the complex of a 3-chloro-6-nitro-1H-indazole derivative with trypanothione reductase indicated high stability, which correlated well with the experimental inhibitory activity. nih.gov

Cellular Pathway Perturbation and Mechanistic Biology Studies

The ultimate biological effect of a compound like this compound is a consequence of its interaction with specific molecular targets and the subsequent perturbation of cellular pathways. Indazole derivatives have been shown to impact various signaling pathways critical for cell growth, proliferation, and survival.

For example, the inhibition of kinases such as ERK1/2 by indazole derivatives can disrupt the MAPK/ERK signaling pathway, which is often dysregulated in cancer. nih.gov Similarly, inhibition of IDO1 can modulate the kynurenine (B1673888) pathway, thereby restoring anti-tumor immune responses. nih.govnewdrugapprovals.org The development of indazole derivatives as anti-tumor agents often involves evaluating their impact on pathways related to angiogenesis, apoptosis, and cell cycle progression. nih.gov Mechanistic studies in cellular models are essential to confirm that the observed biological effects are indeed a result of the intended molecular interactions and pathway modulation.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the investigation of cellular targets beyond specific enzymes or the effects on signal transduction pathways for the chemical compound this compound.

Therefore, it is not possible to provide a detailed article on the "Molecular Interactions and Biological Activity (Mechanistic Perspectives)" of this particular compound as requested in the outline. The absence of research in these specific areas prevents the generation of scientifically accurate and informative content for the specified sections and subsections.

Future Research Directions and Advanced Applications of 3 Chloro 6 Fluoro 4 Iodoindazole Derivatives

Design Principles for Next-Generation Indazole Scaffolds

The design of next-generation indazole scaffolds derived from 3-chloro-6-fluoro-4-iodoindazole will be guided by established principles of medicinal chemistry, aiming to optimize pharmacological activity and pharmacokinetic properties. The planar nature of the indazole ring allows for extensive functionalization at various positions. nih.gov

Key design considerations include:

Structure-Activity Relationship (SAR) Guided Modifications: Systematic modifications of the substituents at the 3, 4, and 6 positions will be crucial. For instance, replacing the chloro, fluoro, and iodo groups with other functionalities can modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets. rsc.org

Bioisosteric Replacements: The chloro, fluoro, and iodo substituents can be replaced with bioisosteres to improve potency, selectivity, or metabolic stability. For example, the iodine atom at the 4-position is a valuable handle for introducing further complexity via cross-coupling reactions. rsc.org

Scaffold Hopping and Ring System Alterations: While maintaining the core indazole structure, exploration of related heterocyclic systems could lead to the discovery of novel intellectual property and improved drug-like properties.

A summary of design strategies for indazole derivatives is presented in the table below.

| Design Principle | Rationale | Potential Outcome |

| SAR-Guided Modification | To systematically explore chemical space around the core scaffold. | Enhanced potency and selectivity. |

| Bioisosteric Replacement | To improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. | Better drug-like characteristics. |

| Fragment-Based Design | To build potent inhibitors from smaller, efficient fragments. | Novel compounds with high ligand efficiency. nih.gov |

| Structure-Guided Drug Design | To design ligands based on the three-dimensional structure of the biological target. | Rational design of highly specific inhibitors. nih.gov |

Exploration of Novel Reaction Pathways for Enhanced Synthesis and Functionalization

The development of efficient and versatile synthetic routes is paramount for the exploration of this compound derivatives. While classical methods for indazole synthesis exist, novel reaction pathways are being sought to improve yields, reduce steps, and allow for greater diversification. nih.gov

Future synthetic explorations may include:

C-H Activation/Functionalization: Direct functionalization of the indazole core through C-H activation would provide a more atom-economical approach to generating diverse analogues, bypassing the need for pre-functionalized starting materials.

Advanced Cross-Coupling Reactions: The presence of chloro and iodo substituents on the indazole ring makes it an ideal substrate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. rsc.orgacs.org These reactions enable the introduction of a wide array of aryl, alkyl, and amino groups.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to improved safety, scalability, and product purity for key synthetic intermediates.

Recent advances in the synthesis of substituted indazoles are highlighted below.

| Reaction Type | Catalyst/Reagents | Application | Reference |

| Suzuki Coupling | Palladium catalysts, boronic acids/esters | C-C bond formation to introduce aryl or vinyl groups. | rsc.org |

| Buchwald-Hartwig Amination | Palladium catalysts, amines | C-N bond formation to introduce amino groups. | acs.org |

| 1,3-Dipolar Cycloaddition | Copper(I) catalysts (for "click chemistry") | Synthesis of triazole-linked indazole derivatives. | nih.govnih.gov |

| Ag(I)-Catalyzed C-H Amination | Silver(I) oxidants | Direct synthesis of 3-substituted indazoles. | nih.gov |

Application in Chemical Biology Probes and Tools for Mechanistic Studies

Derivatives of this compound can be developed into valuable chemical biology probes to investigate biological pathways and mechanisms of action. The unique substitution pattern allows for the strategic incorporation of reporter tags, such as fluorophores or biotin, or photoreactive groups for target identification studies.

The development of such probes would facilitate:

Target Identification and Validation: By attaching an affinity tag or a photoreactive cross-linker, these probes can be used to isolate and identify the specific protein targets of bioactive indazole derivatives.

Elucidation of Drug-Target Interactions: Probes can help in understanding how a drug molecule binds to its target and the subsequent downstream effects on cellular signaling pathways.

In Situ Imaging: Fluorescently labeled indazole derivatives can be used to visualize the subcellular localization of their targets in living cells, providing insights into their biological function.

Advanced Computational Drug Discovery and Rational Design Methodologies

Computational methods are becoming indispensable in modern drug discovery. For derivatives of this compound, these approaches can accelerate the identification and optimization of lead compounds.

Key computational methodologies include:

Molecular Docking: This technique can predict the binding mode and affinity of indazole derivatives to the active site of a target protein, guiding the rational design of more potent inhibitors. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of binding and the role of specific interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of indazole derivatives with their biological activities, enabling the prediction of activity for newly designed compounds.

Virtual Screening: Large compound libraries can be computationally screened against a biological target to identify potential hits with novel scaffolds.

Integration with High-Throughput Screening for Mechanistic Insights

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their biological activity. acs.org Integrating HTS with the development of this compound derivatives can provide valuable mechanistic insights and identify starting points for drug discovery programs.

The integration of HTS can be applied in several ways:

Phenotypic Screening: Screening a library of indazole derivatives in cell-based assays can identify compounds that produce a desired phenotypic change, without prior knowledge of the molecular target.

Target-Based Screening: HTS can be used to screen for inhibitors of a specific enzyme or receptor that is implicated in a disease. nih.gov

Mechanism of Action Studies: Follow-up studies on hits identified from HTS can help to elucidate their mechanism of action and identify their molecular targets.

The combination of a well-designed library of this compound derivatives with advanced HTS and computational approaches will be a powerful strategy for discovering the next generation of indazole-based therapeutics.

Q & A

Q. How can computational methods aid in predicting reactivity and stability of this compound?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model electronic effects of halogens on the indazole ring. Solvent interactions and thermal stability can be simulated using molecular dynamics (MD) with explicit solvent models (e.g., water/DMSO). Validate predictions via DSC (differential scanning calorimetry) for decomposition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.